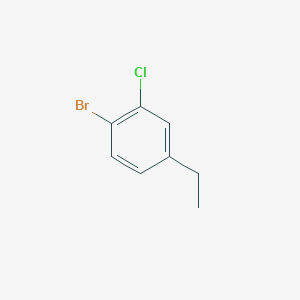

1-Bromo-2-chloro-4-ethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-ethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBBVYICKVSRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369951-03-0 | |

| Record name | 1-bromo-2-chloro-4-ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Bromo-2-chloro-4-ethylbenzene

CAS Number: 1369951-03-0

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties, synthesis, safety and handling, and potential applications of 1-Bromo-2-chloro-4-ethylbenzene, a halogenated aromatic compound of interest in synthetic and medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted benzene (B151609) derivative with the molecular formula C₈H₈BrCl.[1] It is a liquid at room temperature and is characterized by the presence of bromine, chlorine, and an ethyl group attached to the benzene ring. This unique substitution pattern makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1369951-03-0 | [1][2][3] |

| Molecular Formula | C₈H₈BrCl | [1] |

| Molecular Weight | 219.51 g/mol | |

| Physical Form | Liquid | |

| Purity | ≥95% | [2] |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general approach can be inferred from standard electrophilic aromatic substitution reactions. The synthesis would likely involve the bromination and chlorination of 4-ethylbenzene or the ethylation of 1-bromo-2-chlorobenzene. The precise order and reaction conditions would be critical to achieving the desired isomer.

For illustrative purposes, a documented synthesis of a structurally related compound, 1-bromo-4-(2-chloroethyl)benzene, is presented below. This procedure highlights the types of reagents and conditions that might be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of 1-Bromo-4-(2-chloroethyl)benzene (Illustrative)

This protocol describes the anti-Markovnikov hydrochlorination of a styrene (B11656) derivative, which is a different synthetic transformation but provides insight into the handling of related halogenated compounds.

Materials:

-

β-methylstyrene (substrate)

-

9-mesityl-10-methylacridinium tetrafluoroborate (B81430) (photocatalyst)

-

2,6-lutidine hydrochloride (chlorine source)

-

4-methoxythiophenol (hydrogen atom donor)

-

Chloroform (CHCl₃) / 2,2,2-trifluoroethanol (B45653) (TFE) (solvent)

-

Dichloromethane (extraction solvent)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

A flame-dried 2-dram vial is equipped with a magnetic stir bar.

-

9-mesityl-10-methylacridinium tetrafluoroborate (5.0 mol%) and 2,6-lutidine hydrochloride (2.0 equiv.) are added to the vial under an inert atmosphere.[4]

-

A solvent mixture of CHCl₃/TFE (2.5:1 by volume) is added to achieve a concentration of approximately 0.55 M.[4]

-

The liquid substrate, β-methylstyrene (1.0 equiv.), is added via microsyringe.[4]

-

The hydrogen atom donor, 4-methoxythiophenol (20 mol%), is added via microsyringe.[4]

-

The vial is sealed with a Teflon-coated septum cap, and the reaction mixture is irradiated with a 450 nm light source for the required time.[4]

-

Upon completion, the reaction is quenched by the careful addition of saturated aqueous sodium bicarbonate.[4]

-

The organic and aqueous phases are allowed to separate. The organic phase is collected, and the aqueous phase is extracted twice with dichloromethane.[4]

-

The combined organic portions are passed through a short plug of silica gel.[4]

-

The solvent is removed under reduced pressure to yield the crude product.

-

The final product is isolated and purified by silica gel chromatography.[4]

Applications in Drug Development

Halogenated aromatic compounds are crucial building blocks in medicinal chemistry. The introduction of halogen atoms, such as bromine and chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] These modifications can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability.

While specific applications of this compound in drug development are not extensively documented in the public domain, its structural motifs are present in various pharmacologically active molecules. For instance, the related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), is a key intermediate in the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[6] This suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

The ethylbenzene (B125841) moiety is also a common feature in drug candidates and can contribute to hydrophobic interactions with protein targets. The combination of the ethyl group with the two halogen atoms provides a unique scaffold for further chemical elaboration and optimization in drug discovery programs.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

Handling and Storage:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for analyzing volatile compounds like this compound. It provides information on both the retention time (for purity assessment) and the mass spectrum (for structural confirmation).

High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity determination, especially for less volatile impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) and UV detection would be appropriate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation and confirmation of the isomeric purity of the compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound 95% | CAS: 1369951-03-0 | AChemBlock [achemblock.com]

- 3. 1369951-03-0|this compound|BLD Pharm [bldpharm.com]

- 4. 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

In-Depth Technical Guide: Molecular Weight of 1-Bromo-2-chloro-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight of 1-Bromo-2-chloro-4-ethylbenzene, a compound relevant in various fields of chemical research and development.

Chemical Identity and Formula

This formula indicates that a single molecule of the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 chlorine atom.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the standard atomic weights of the constituent elements.

The standard atomic weights for the elements present in this compound are summarized below.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011[4][5][6][7] |

| Hydrogen | H | ~1.008[8][9][10][11][12] |

| Bromine | Br | ~79.904[13][14][15] |

| Chlorine | Cl | ~35.453[16][17][18] |

The molecular weight (MW) is calculated as follows:

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br) + (Number of Cl atoms × Atomic Weight of Cl)

MW = (8 × 12.011) + (8 × 1.008) + (1 × 79.904) + (1 × 35.453) MW = 96.088 + 8.064 + 79.904 + 35.453 MW ≈ 219.509 g/mol

Summary of Molecular Weight Data

For ease of reference, the key quantitative data for this compound is presented in the table below.

| Parameter | Value |

| Molecular Formula | C₈H₈BrCl |

| Calculated Molecular Weight | 219.509 g/mol |

| Commonly Cited Molecular Weight | 219.51 g/mol [1][2][19] |

Logical Workflow for Molecular Weight Determination

The process for determining the molecular weight of a chemical compound follows a clear and logical sequence.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound 95% | CAS: 1369951-03-0 | AChemBlock [achemblock.com]

- 3. labcompare.com [labcompare.com]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Bromine - Wikipedia [en.wikipedia.org]

- 14. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 17. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. quora.com [quora.com]

- 19. 4-Bromo-1-chloro-2-ethylbenzene | CymitQuimica [cymitquimica.com]

1-Bromo-2-chloro-4-ethylbenzene IUPAC name

An In-Depth Technical Guide to 1-Bromo-2-chloro-4-ethylbenzene

This technical guide provides a comprehensive overview of this compound, focusing on its IUPAC nomenclature, physicochemical properties, and a proposed synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The systematic name for the compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules for nomenclature of substituted benzene (B151609) derivatives. For polysubstituted benzenes without a principal functional group that would give the molecule a common name (like phenol (B47542) or aniline), the substituents are listed alphabetically, and the benzene ring is numbered to assign the lowest possible locants to the substituents.

The substituents on the benzene ring are:

-

Bromo

-

Chloro

-

Ethyl

Following alphabetical order, we prioritize "Bromo," then "Chloro," then "Ethyl." To determine the correct numbering, we consider the possible locant sets that give the lowest numbers:

-

Starting from Bromo (C1): 1-Bromo, 2-Chloro, 4-Ethyl. This gives the locant set (1, 2, 4) .

-

Starting from Chloro (C1): 1-Chloro, 2-Bromo, 5-Ethyl. This gives the locant set (1, 2, 5).

-

Starting from Ethyl (C1): 1-Ethyl, 3-Bromo, 4-Chloro. This gives the locant set (1, 3, 4).

Comparing the sets (1, 2, 4), (1, 2, 5), and (1, 3, 4), the lowest set according to IUPAC rules is (1, 2, 4). Therefore, the correct IUPAC name is This compound .

Physicochemical Properties

Experimental physicochemical data for this compound is not widely available in published literature. The following table summarizes key identifiers and computed properties for the compound. It is important to note that computed values are predictions and should be used as estimates.

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC Rules |

| CAS Number | 1369951-03-0 | [1][2] |

| Molecular Formula | C₈H₈BrCl | [1][2] |

| Molecular Weight | 219.51 g/mol | [1] |

| Canonical SMILES | CCC1=CC(=C(C=C1)Br)Cl | [2] |

| PubChem CID | 57531706 | [1] |

| XLogP3 (Predicted) | 4.3 | PubChem |

| Boiling Point (Predicted) | 240.2 ± 20.0 °C at 760 mmHg | PubChem |

| Density (Predicted) | 1.4±0.1 g/cm³ | PubChem |

| Refractive Index (Predicted) | 1.569 | PubChem |

Proposed Synthesis and Experimental Protocol

A specific, validated experimental protocol for the synthesis of this compound is not readily found in peer-reviewed journals. However, a plausible synthetic route can be designed based on established principles of electrophilic aromatic substitution, taking into account the directing effects of the substituents.

The ethyl group is an ortho, para-director and an activating group. Both bromine and chlorine are also ortho, para-directors but are deactivating groups. A logical approach would be to start with a monosubstituted benzene and introduce the other groups sequentially. A possible route starts from 4-bromo-1-ethylbenzene.

Proposed Synthetic Route: Chlorination of 4-bromo-1-ethylbenzene.

The ethyl group at position 1 and the bromo group at position 4 will direct the incoming electrophile (Cl⁺). The ethyl group directs to positions 2 and 6. The bromo group directs to positions 3 and 5. The position C2 (and C6) is sterically less hindered and activated by the ethyl group, making it the most likely site for chlorination.

Experimental Protocol: Chlorination of 4-Bromo-1-ethylbenzene

This protocol is a generalized procedure and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

-

4-Bromo-1-ethylbenzene

-

Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

-

Chlorine gas (Cl₂) or an alternative chlorinating agent like N-chlorosuccinimide (NCS)

-

Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

-

5% Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize excess HCl and Cl₂ gas). Ensure all glassware is oven-dried.

-

Charging the Flask: Charge the flask with 4-bromo-1-ethylbenzene and the anhydrous solvent. Cool the mixture in an ice bath to 0-5 °C.

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃) portion-wise to the stirred solution, maintaining the low temperature.

-

Chlorination: Slowly bubble chlorine gas through the solution from a cylinder or add the chlorinating agent solution from the dropping funnel. The reaction is exothermic; maintain the temperature between 0-10 °C.

-

Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash it sequentially with cold water, 5% NaOH solution (to remove acidic impurities), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate the desired this compound isomer.

Characterization: The final product should be characterized by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

References

1-Bromo-2-chloro-4-ethylbenzene physical properties

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-4-ethylbenzene

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document compiles available data into a structured format, outlines general experimental methodologies for property determination, and includes visualizations to illustrate key chemical relationships and workflows.

Compound Identity and Structure

This compound is a halogenated aromatic hydrocarbon. Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a chlorine atom, and an ethyl group at positions 1, 2, and 4, respectively.

-

SMILES: CCC1=CC=C(Br)C(Cl)=C1[2]

Physical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that for some properties, data for isomers may be more readily available, and care must be taken to attribute data to the correct compound.

| Property | Value | Source(s) |

| Molecular Weight | 219.51 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [3][4][5] (Data for isomer 4-Bromo-1-chloro-2-ethylbenzene) |

| Purity | ≥95% | [2][3] |

| Boiling Point | 235.1°C at 760 mmHg | [4] (Data for isomer 4-Bromo-1-chloro-2-ethylbenzene) |

| Density | 1.459 g/cm³ | [4] (Data for isomer 4-Bromo-1-chloro-2-ethylbenzene) |

| Solubility | Sparingly soluble in water; miscible with most organic solvents like ethanol (B145695) and ether.[6][7] | This is a general characteristic for similar halogenated aromatic hydrocarbons.[6][7] |

| Refractive Index | 1.556 | [4] (Data for isomer 4-Bromo-1-chloro-2-ethylbenzene) |

| Flash Point | 116.2°C | [4] (Data for isomer 4-Bromo-1-chloro-2-ethylbenzene) |

| Vapor Pressure | 0.0778 mmHg at 25°C | [4] (Data for isomer 4-Bromo-1-chloro-2-ethylbenzene) |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not widely published. The following are general, standard methodologies used for these types of characterizations.

3.1. Determination of Boiling Point The boiling point is typically determined at atmospheric pressure using distillation. A sample of the compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For higher accuracy, the pressure is monitored, and corrections can be made to the boiling point at standard pressure.

3.2. Measurement of Density The density of a liquid can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.

3.3. Solubility Assessment Solubility is determined by adding a small, measured amount of the solute (this compound) to a known volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, often using techniques like UV-Vis spectroscopy or gas chromatography, to quantify its solubility.

3.4. Refractive Index Measurement The refractive index is measured using a refractometer, typically an Abbé refractometer. A drop of the liquid is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the sample. This is usually done at a standard temperature, such as 20°C.

Visualizations

4.1. Proposed Synthesis Pathway

The following diagram illustrates a plausible multi-step synthesis pathway for this compound starting from 4-ethylaniline. This represents a logical workflow for the chemical synthesis of the target compound.

A potential synthetic route for this compound.

4.2. Interrelation of Physical Properties

This diagram illustrates the logical relationships between the fundamental structure of a molecule and its macroscopic physical properties.

Relationship between molecular structure and physical properties.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound 95% | CAS: 1369951-03-0 | AChemBlock [achemblock.com]

- 3. 4-Bromo-1-chloro-2-ethylbenzene | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide on the Solubility of 1-Bromo-2-chloro-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-chloro-4-ethylbenzene. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility profile based on its chemical structure, alongside detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to equip researchers with the necessary framework to generate precise and reliable solubility data for their specific applications.

Physicochemical Properties and Predicted Solubility Profile

This compound is a halogenated aromatic hydrocarbon. Its structure, featuring a benzene (B151609) ring substituted with a bromine atom, a chlorine atom, and an ethyl group, suggests that it is a relatively non-polar molecule. The principle of "like dissolves like" is the primary determinant of its solubility.

Predicted Solubility:

-

Water: Expected to have very low solubility in water due to its hydrophobic nature. Halogenated benzenes are generally sparingly soluble in aqueous solutions.[1][2]

-

Organic Solvents: Predicted to be soluble in a wide range of non-polar and moderately polar organic solvents. This includes, but is not limited to, alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), ethers (e.g., diethyl ether), chlorinated solvents (e.g., dichloromethane, chloroform), and esters (e.g., ethyl acetate).[1][3] The presence of halogen atoms may also allow for some solubility in polar aprotic solvents like acetone (B3395972) and polar protic solvents like isopropanol, though likely to a lesser extent than in non-polar solvents.[3]

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound is not available in peer-reviewed literature or major chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Non-Polar Aprotic | Hexane | 1.88 | Data not available | Data not available |

| Toluene | 2.38 | Data not available | Data not available | |

| Moderately Polar | Diethyl Ether | 4.34 | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available | |

| Ethyl Acetate | 6.02 | Data not available | Data not available | |

| Polar Aprotic | Acetone | 20.7 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available | |

| Polar Protic | Ethanol | 24.6 | Data not available | Data not available |

| Isopropanol | 18.3 | Data not available | Data not available | |

| Water | 80.1 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, from reaction chemistry to formulation development. The following section details the "shake-flask" method, a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4]

This method involves creating a saturated solution of the solute in the solvent of interest and then determining the concentration of the solute in that solution by evaporating the solvent and weighing the remaining solute.

Materials:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dishes or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a clean, dry vial. An excess is confirmed by the presence of undissolved liquid at the bottom of the vial after equilibration.

-

Pipette a known volume (e.g., 5.00 mL) of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved micro-droplets.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of this compound and above that of the solvent.

-

Continue drying until a constant weight of the solute is achieved.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of solvent used in mL) x 100

-

For aromatic compounds like this compound, UV-Vis spectrophotometry can be a rapid and accurate alternative to gravimetric analysis for determining concentration.

Additional Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Saturated Solution:

-

Follow steps 1 and 2 from the gravimetric method to prepare a filtered, saturated solution.

-

Dilute a precise volume of the filtered, saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizing the Experimental Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Experimental Workflow for Solubility Determination.

Caption: Logical Flow for Qualitative Solubility Classification.

References

An In-depth Technical Guide to the Spectral Characteristics of 1-Bromo-2-chloro-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 1-Bromo-2-chloro-4-ethylbenzene, a halogenated aromatic hydrocarbon of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from structurally similar molecules to forecast its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

This compound possesses a benzene (B151609) ring substituted with a bromine atom, a chlorine atom, and an ethyl group. The relative positions of these substituents significantly influence the molecule's electronic environment and, consequently, its spectral properties.

Chemical Structure:

Predicted Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₈BrCl |

| Molecular Weight | 219.51 g/mol [1] |

| Appearance | Predicted to be a clear, colorless liquid[1] |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. |

| CAS Number | 1369951-03-0 |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | d | 1H | Ar-H (proton ortho to Bromine) |

| ~ 7.2 | dd | 1H | Ar-H (proton between Chlorine and Ethyl group) |

| ~ 7.1 | d | 1H | Ar-H (proton ortho to Ethyl group) |

| ~ 2.6 | q | 2H | -CH₂- (ethyl group) |

| ~ 1.2 | t | 3H | -CH₃ (ethyl group) |

-

d : doublet, dd : doublet of doublets, q : quartet, t : triplet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 143 | Ar-C (C-Ethyl) |

| ~ 133 | Ar-C (C-Cl) |

| ~ 131 | Ar-CH |

| ~ 130 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 120 | Ar-C (C-Br) |

| ~ 28 | -CH₂- (ethyl group) |

| ~ 15 | -CH₃ (ethyl group) |

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2970-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1100-1000 | Strong | C-Cl stretch |

| 700-600 | Strong | C-Br stretch |

MS (Mass Spectrometry)

Predicted Mass Spectrometry Fragmentation:

| m/z | Relative Abundance | Assignment |

| 218/220/222 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br and Cl) |

| 203/205/207 | Medium | [M-CH₃]⁺ |

| 189/191 | Medium | [M-C₂H₅]⁺ |

| 104 | High | [C₈H₈]⁺ (loss of Br and Cl) |

Experimental Protocols

The following are standard methodologies for the acquisition of spectral data for compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Utilize a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: Employ a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) as the standard method for generating molecular and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the structural elucidation of this compound.

References

A Technical Guide to Regioselectivity in the Synthesis of Polysubstituted Benzenes for Researchers and Drug Development Professionals

Abstract

The precise control of substituent placement on a benzene (B151609) ring is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This technical guide provides an in-depth analysis of the principles and methodologies governing regioselectivity in the synthesis of polysubstituted benzenes. It covers classical electrophilic and nucleophilic aromatic substitution reactions alongside contemporary techniques such as directed ortho-metalation, transition metal-catalyzed cross-coupling, and C-H functionalization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key mechanistic and logical pathways to facilitate a deeper understanding of this critical aspect of chemical synthesis.

Introduction

The spatial arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's biological activity, pharmacokinetic properties, and material characteristics. The ability to selectively introduce substituents at specific positions—a concept known as regioselectivity—is therefore of paramount importance in the design and synthesis of novel therapeutic agents and functional materials. This guide will explore the foundational principles and advanced strategies for achieving high regioselectivity in the synthesis of polysubstituted benzenes.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of benzene rings. The regiochemical outcome of these reactions is dictated by the electronic properties of the substituents already present on the ring.[1] These substituents are broadly classified as either activating or deactivating groups, which in turn direct incoming electrophiles to specific positions.[2]

Directing Effects of Substituents

Substituents influence the regioselectivity of EAS through a combination of inductive and resonance effects.[2]

-

Activating Groups (Ortho-, Para-Directing): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[1] They stabilize the carbocation intermediate (the sigma complex) that forms during the reaction, particularly when the electrophile attacks the ortho or para positions.[3] Examples include hydroxyl (-OH), alkoxy (-OR), amino (-NH2, -NHR, -NR2), and alkyl groups.[4][5]

-

Deactivating Groups (Meta-Directing): These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive.[1] They destabilize the sigma complex, with the least destabilization occurring when the electrophile attacks the meta position.[6] Common meta-directing groups include nitro (-NO2), cyano (-CN), sulfonic acid (-SO3H), and carbonyl-containing groups (-CHO, -COR, -COOH, -COOR).[5]

-

Halogens (Ortho-, Para-Directing Deactivators): Halogens are a notable exception. While they are deactivating due to their strong inductive electron-withdrawing effect, they possess lone pairs of electrons that can be donated through resonance, stabilizing the sigma complex for ortho and para attack.[3]

The interplay of these directing effects is crucial when multiple substituents are present on the benzene ring.[7] Generally, the most powerfully activating group dictates the position of subsequent substitution.[7]

Quantitative Data on Regioselectivity in EAS

The following tables summarize the isomer distribution for several common electrophilic aromatic substitution reactions.

Table 1: Regioselectivity in the Nitration of Toluene

| Nitrating Agent | Solvent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Reference |

| HNO₃/H₂SO₄ | - | 30 | 58 | 4 | 38 | [6] |

| NO₂⁺BF₄⁻ | Dichloromethane (B109758) | - | - | - | - | [8][9][10] |

| n-Propyl nitrate | Bentonite | - | - | - | - | [6] |

| iso-Propyl nitrate | Bentonite | - | - | - | - | [6] |

| Cyclohexyl nitrate | Bentonite | - | - | - | - | [6] |

| iso-Octyl nitrate | Bentonite | - | - | - | - | [6] |

Table 2: Regioselectivity in the Bromination of Anisole (B1667542)

| Brominating Agent | Solvent | Temperature (°C) | Ortho (%) | Para (%) | Reference |

| Br₂ | Acetic Acid | Room Temp. | ~10 | ~90 | [11][12] |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | - | Major | [11] |

Table 3: Regioselectivity in the Friedel-Crafts Acylation of Substituted Benzenes

| Substrate | Acylating Agent | Catalyst | Ortho (%) | Para (%) | Reference |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O | 0 | 100 | [13] |

| Toluene | Acetyl Chloride | AlCl₃ | 1.1 | 98.9 | [14] |

| Bromobenzene | Acetyl Chloride | AlCl₃ | 10.7 | 89.3 | [14] |

Experimental Protocols for Key EAS Reactions

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, carefully add 101.1 g (1.0 mol) of 99% nitric acid to 204.2 g (2.0 mol) of 98% sulfuric acid while maintaining the temperature below 10 °C.

-

Reaction: In a separate reaction vessel, dissolve 130.45 g (1.0 mol) of 99% o-chlorotoluene in sulfuric acid. Slowly add the cold nitrating mixture dropwise to the stirred solution of o-chlorotoluene, keeping the reaction temperature between 20-25 °C.

-

Work-up: After the addition is complete, continue stirring for 30 minutes at 25 °C, then heat to 50 °C for 5 hours. Pour the reaction mixture over crushed ice and extract the product with dichloromethane. Wash the organic layer with water, dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Reaction Setup: In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve anisole (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath.

-

Addition of Bromine: Prepare a solution of bromine (1 equivalent) in glacial acetic acid in the dropping funnel. Add the bromine solution dropwise to the stirred anisole solution over 15-30 minutes, maintaining the temperature below 10 °C.

-

Reaction Completion and Work-up: After the addition, allow the mixture to stir at room temperature for 1 hour. Pour the reaction mixture into cold water. Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The isomers can be separated by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNA)

While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNA) can occur under specific conditions.[15] This reaction requires an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO2), and a good leaving group (e.g., a halide).[15]

The SNA Mechanism and Regioselectivity

The most common mechanism for SNA is the addition-elimination pathway.[16] The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[17] The negative charge is delocalized throughout the ring and is particularly stabilized by electron-withdrawing groups at the ortho and para positions relative to the leaving group.[15] The leaving group then departs, restoring the aromaticity of the ring.

The regioselectivity of SNA is therefore highly dependent on the positions of the electron-withdrawing groups. Substitution is strongly favored when these groups are ortho or para to the leaving group.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Experimental Protocol for SNA

Note: This is a general protocol. Specific quantities and reaction times will vary depending on the amine used.

-

Reaction Setup: Dissolve 2,4-dinitrochlorobenzene in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Nucleophile: Add the amine nucleophile to the solution. The reaction may require heating to proceed at a reasonable rate.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Modern Methods for Regioselective Synthesis

Beyond classical EAS and SNA reactions, several modern synthetic methodologies offer exceptional control over regioselectivity.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of the ortho position of an aromatic ring.[18] The reaction involves the deprotonation of the ortho C-H bond by a strong base, typically an organolithium reagent, directed by a coordinating functional group on the ring (the directing metalation group, DMG).[19] The resulting aryllithium species can then be quenched with a wide variety of electrophiles.[19]

Common DMGs include amides, carbamates, ethers, and sulfonamides.[19] The high regioselectivity of DoM arises from the pre-coordination of the organolithium base to the DMG, positioning it for deprotonation of the adjacent C-H bond.[18]

Caption: General workflow for Directed ortho-Metalation (DoM).

This is a representative protocol. Strict anhydrous and inert conditions are essential.

-

Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve N,N-diethylbenzamide in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Slowly add a solution of sec-butyllithium (B1581126) in cyclohexane (B81311) dropwise to the stirred solution. Maintain the temperature at -78 °C for the duration of the addition and for a further 30 minutes.

-

Quenching: Add the desired electrophile (e.g., an alkyl halide, carbon dioxide, or an aldehyde) to the reaction mixture at -78 °C.

-

Work-up: Allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C bonds.[20] In the context of polysubstituted benzene synthesis, the regioselective coupling of polyhalogenated arenes is a powerful strategy.

The regioselectivity of these reactions can often be controlled by exploiting the differential reactivity of the carbon-halogen bonds (I > Br > Cl) or by steric and electronic effects of other substituents on the ring.[21]

References

- 1. fiveable.me [fiveable.me]

- 2. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The site-selectivity and mechanism of Pd-catalyzed C(sp 2 )–H arylation of simple arenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05414C [pubs.rsc.org]

- 4. Site‐Selective C−H Arylation of Diverse Arenes Ortho to Small Alkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. sga.profnit.org.br [sga.profnit.org.br]

- 13. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 14. alexandonian.com [alexandonian.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 19. baranlab.org [baranlab.org]

- 20. ocf.berkeley.edu [ocf.berkeley.edu]

- 21. pubs.rsc.org [pubs.rsc.org]

The Influence of Electron-Donating and Withdrawing Groups on Benzene Rings: A Technical Guide for Drug Development Professionals

An in-depth exploration of the fundamental principles governing substituent effects on the benzene (B151609) ring, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how electron-donating and withdrawing groups modulate molecular properties. This whitepaper details the theoretical underpinnings, quantitative measures, and experimental determination of these effects, with a special focus on their implications in medicinal chemistry and drug design.

Core Principles: Inductive and Resonance Effects

Substituents on a benzene ring profoundly influence its reactivity and the orientation of subsequent chemical transformations.[1] These effects are primarily governed by two fundamental electronic phenomena: the inductive effect and the resonance effect.[2]

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the carbon atom of the benzene ring.[3] Electron-withdrawing groups, which are more electronegative than carbon, pull electron density away from the ring (-I effect), while electron-donating groups, such as alkyl groups, push electron density into the ring (+I effect).[4][5]

Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[6] Substituents with lone pairs of electrons (e.g., -OH, -NH2) can donate electron density to the ring through resonance (+R effect), increasing the electron density, particularly at the ortho and para positions.[4] Conversely, substituents with pi bonds to electronegative atoms (e.g., -NO2, -C=O) can withdraw electron density from the ring via resonance (-R effect).[6]

The interplay of these two effects determines the overall electronic character of a substituent and its impact on the benzene ring's properties.

Impact on Electrophilic Aromatic Substitution

The electronic nature of a substituent dictates the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Activating and Deactivating Groups

-

Activating Groups: These substituents increase the rate of EAS compared to unsubstituted benzene.[7] They donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles.[8] Generally, activating groups are electron-donating.[7]

-

Deactivating Groups: These substituents decrease the rate of EAS relative to benzene.[7] They withdraw electron density from the ring, making it less nucleophilic.[8] Deactivating groups are typically electron-withdrawing.[7]

Directing Effects

-

Ortho, Para-Directors: These groups direct incoming electrophiles to the ortho and para positions.[7] All activating groups are ortho, para-directors.[4] Halogens are an exception; they are deactivating yet ortho, para-directing due to the dominance of their resonance donation in stabilizing the intermediate carbocation despite their strong inductive withdrawal.[4]

-

Meta-Directors: These groups direct incoming electrophiles to the meta position.[7] With the exception of halogens, all deactivating groups are meta-directors.[4]

The directing effects can be rationalized by examining the stability of the resonance structures of the carbocation intermediate (arenium ion) formed during the EAS mechanism. For ortho and para attack on a ring with an activating group, a resonance structure can be drawn where the positive charge is on the carbon bearing the substituent, allowing for direct delocalization by the electron-donating group. This provides extra stabilization. For deactivating groups, ortho and para attack would place the positive charge adjacent to a partial positive charge, which is highly destabilizing. Meta attack avoids this unfavorable arrangement.

graph "EAS_Mechanism" {

layout=dot;

rankdir=LR;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#4285F4"];

"Benzene" [label="Benzene (Nucleophile)"];

"Electrophile" [label="Electrophile (E+)"];

"Arenium_Ion" [label="Arenium Ion\n(Sigma Complex, Resonance Stabilized)"];

"Product" [label="Substituted Benzene"];

"Base" [label="Base"];

"HB" [label="H-Base+"];

"Benzene" -> "Arenium_Ion" [label="Attack on E+"];

"Electrophile" -> "Arenium_Ion";

"Arenium_Ion" -> "Product" [label="Deprotonation"];

"Base" -> "Product";

"Product" -> "HB";

}

Caption: Workflow for predicting the major product of EAS on a polysubstituted benzene.

Conclusion

A thorough understanding of the electron-donating and withdrawing effects of substituents on benzene rings is indispensable for professionals in drug discovery and development. These fundamental principles provide a rational framework for modulating a molecule's reactivity, guiding synthetic strategy, and optimizing both the pharmacodynamic and pharmacokinetic properties of drug candidates. By leveraging quantitative tools like the Hammett equation and detailed experimental analysis, scientists can make more informed decisions in the design of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

Reactivity of aryl halides in organic synthesis.

An In-depth Technical Guide to the Reactivity of Aryl Halides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Aryl halides are fundamental building blocks in modern organic synthesis, serving as crucial precursors for a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their utility is primarily centered on their participation in transition metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[4][5] Understanding the nuanced reactivity of different aryl halides (Ar-F, Ar-Cl, Ar-Br, Ar-I) is paramount for reaction design, optimization, and the strategic synthesis of complex molecular targets.

This technical guide provides a comprehensive analysis of the factors governing aryl halide reactivity, a detailed examination of the principal cross-coupling reactions, and practical experimental insights for laboratory application.

Core Principles of Aryl Halide Reactivity

The reactivity of aryl halides in the most common palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond.[6] The general trend for reactivity follows the inverse of the bond dissociation energy (BDE):

Ar-I > Ar-Br > Ar-Cl >> Ar-F

This trend is a direct consequence of the initial, and often rate-determining, step in many catalytic cycles: oxidative addition .[6][7]

Oxidative Addition

In this critical step, a low-valent transition metal complex, typically Palladium(0), inserts into the carbon-halogen bond of the aryl halide.[8][9][10] This process transforms the metal center from Pd(0) to Pd(II) and activates the aryl group for subsequent coupling.[11] The weaker the C-X bond, the lower the activation energy for this step, and the faster the overall reaction. Aryl iodides, having the weakest C-I bond, are the most reactive, while aryl fluorides, with the exceptionally strong C-F bond, are the most inert.[12][13]

There are two primary mechanisms for oxidative addition: a concerted, three-centered pathway common for aryl bromides and iodides, and a more polar, SNAr-like nucleophilic displacement mechanism that can be favored for certain heteroaryl halides or under specific ligand conditions.[14][15]

Caption: Generalized workflow for the oxidative addition step.

Quantitative Reactivity Data: Bond Dissociation Energies

The following table summarizes the average bond dissociation energies (BDEs) for phenyl halides, quantitatively illustrating the basis for their relative reactivity.

| Aryl Halide (Ph-X) | C-X Bond Dissociation Energy (kcal/mol) | C-X Bond Dissociation Energy (kJ/mol) |

| Phenyl Fluoride (Ph-F) | ~126[13] | ~527 |

| Phenyl Chloride (Ph-Cl) | ~96[13] | ~402 |

| Phenyl Bromide (Ph-Br) | ~81 | ~339 |

| Phenyl Iodide (Ph-I) | ~65 | ~272 |

| Note: Values are approximate and can vary slightly based on the source and measurement method. Data compiled from multiple sources.[13][16][17] |

Key Cross-Coupling Reactions: Mechanisms and Protocols

The differential reactivity of aryl halides is a defining feature of major cross-coupling reactions used extensively in drug development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling an aryl halide with an organoboron species (like a boronic acid or ester).[7][9][11] The reaction requires a base to activate the organoboron reagent for the transmetalation step.[9][18]

Mechanism: The catalytic cycle involves three key phases:

-

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X).[7][10]

-

Transmetalation: The aryl group from the activated boronic acid [Ar'-B(OR)3]- is transferred to the palladium center, displacing the halide.[9][11]

-

Reductive Elimination: The two organic partners (Ar and Ar') are coupled to form the biaryl product, regenerating the Pd(0) catalyst.[9][10]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Reactivity in Suzuki Coupling

| Aryl Halide | Typical Conditions | Relative Reactivity/Yield |

| Ar-I | Pd(PPh₃)₄, K₂CO₃, rt to 80 °C | Excellent yields, very fast reaction times.[19] |

| Ar-Br | Pd(OAc)₂, PCy₃, K₃PO₄, 80-100 °C | Good to excellent yields, standard choice.[18] |

| Ar-Cl | Pd₂(dba)₃, P(t-Bu)₃, K₃PO₄, 100-120 °C | Challenging; requires bulky, electron-rich phosphine (B1218219) ligands.[18] |

| Ar-F | Specialized Ni or Pd catalysts, high temp. | Generally unreactive under standard conditions; requires specific activation methods.[13][20] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

A flask is charged with the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).[9] The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen). A deoxygenated solvent mixture, such as 1,4-dioxane/water (4:1), is added via syringe.[9] The resulting mixture is stirred vigorously and heated to 80-100 °C for 4-24 hours, with reaction progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired biaryl compound.[9]

Mizoroki-Heck Reaction

The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, creating a substituted alkene product.[8][21][22] The reaction is performed in the presence of a base to regenerate the active catalyst.[8][22]

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.[8][21]

-

Migratory Insertion (Syn Addition): The alkene coordinates to the palladium complex and inserts into the Pd-Ar bond.[8][21]

-

Beta-Hydride Elimination (Syn Elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a hydridopalladium complex.[8][21]

-

Base-mediated Reductive Elimination: A base removes HX from the hydridopalladium complex, regenerating the Pd(0) catalyst.[23]

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Comparative Reactivity in the Heck Reaction

| Aryl Halide | Typical Catalysts/Bases | Relative Reactivity/Yield |

| Ar-I | Pd(OAc)₂, PPh₃, Et₃N | Highly reactive, often proceeds at lower temperatures. |

| Ar-Br | Pd(OAc)₂, PPh₃, NaOAc | Good reactivity, widely used.[8] |

| Ar-Cl | Pd(OAc)₂, bulky phosphine ligands, K₂CO₃ | Slow to react, often gives lower yields.[23] Requires more forcing conditions. |

| Ar-F | Fe-promoted or specialized catalysts | Extremely unreactive in standard Heck reactions.[24] |

Detailed Experimental Protocol: Heck Reaction

In a sealable reaction vessel, the aryl halide (1.0 equiv), alkene (1.5 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv), a phosphine ligand such as triphenylphosphine (B44618) (PPh₃, 0.04 equiv), and a base such as triethylamine (B128534) (Et₃N, 2.0 equiv) are combined.[8][22] Anhydrous solvent (e.g., DMF or acetonitrile) is added, and the vessel is purged with an inert gas before being sealed. The mixture is heated to 80-140 °C and stirred for 12-48 hours. After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is diluted with water and extracted with a suitable organic solvent. The organic phase is washed with brine, dried over a drying agent, and concentrated. The crude residue is purified by column chromatography to afford the substituted alkene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds via the coupling of an aryl halide with a primary or secondary amine.[25][26][27] This reaction is critical for the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[28]

Mechanism:

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong base deprotonates the amine to form a palladium-amido complex.[25][27]

-

Reductive Elimination: The C-N bond is formed, releasing the aryl amine product and regenerating the Pd(0) catalyst.[25][29]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Reactivity in Buchwald-Hartwig Amination

| Aryl Halide | Typical Ligands/Bases | Relative Reactivity/Yield |

| Ar-I | BINAP, dppf, NaOt-Bu | Very high reactivity, often suitable for challenging amine couplings. |

| Ar-Br | XPhos, SPhos, K₃PO₄ | Excellent reactivity, the most common substrate class. |

| Ar-Cl | BrettPhos, RuPhos, LiHMDS | Difficult; requires highly specialized, bulky, and electron-rich ligands.[27] |

| Ar-F | Ni-based catalysts or highly specialized Pd systems | Extremely challenging, not feasible under standard conditions.[20][30] |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

All manipulations should be performed in an inert atmosphere (e.g., a glovebox). To an oven-dried vial, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv), a palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv), and an additional equivalent of the phosphine ligand (e.g., BrettPhos, 0.02 equiv).[29] Add an anhydrous, deoxygenated solvent such as toluene (B28343) or tert-butanol. Seal the vial tightly and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by flash chromatography to isolate the aryl amine product.[29]

The Frontier of Reactivity: C-F Bond Activation

The inertness of the C-F bond makes aryl fluorides challenging but highly desirable substrates, as their use allows for late-stage functionalization of complex molecules.[13] Progress in this area has moved beyond traditional palladium catalysis.

-

Nickel Catalysis: Nickel complexes, being more electron-rich and less electronegative than palladium, are more capable of activating the strong C-F bond.[13][20] These reactions often require sterically demanding and electron-rich phosphine ligands.

-

Palladium-Magnesium Bimetallic Cooperation: Recent studies have shown that using a high ratio of Grignard reagent (ArMgX) can facilitate a bimetallic Pd-Mg mechanism.[13] The magnesium acts as a Lewis acid to activate the fluoride, lowering the energy barrier for oxidative addition to the palladium center.[13]

-

Directed C-F Activation: The presence of a directing group ortho to the fluorine atom can position the catalyst in close proximity, facilitating an intramolecular C-F activation that would otherwise be unfavorable.[13]

General Experimental Workflow

The successful execution of a cross-coupling reaction requires careful attention to experimental conditions, particularly the exclusion of oxygen, which can deactivate the catalyst.

Caption: Standard workflow for a transition-metal-catalyzed cross-coupling experiment.

Conclusion

The reactivity of aryl halides is a cornerstone of modern synthetic strategy, dictated primarily by the strength of the carbon-halogen bond. While aryl iodides and bromides are highly reliable and reactive partners in a multitude of cross-coupling reactions, recent advances in catalyst and ligand design have significantly expanded the utility of the more economical but less reactive aryl chlorides. The activation of aryl fluorides remains a formidable challenge but represents an active and promising frontier in catalysis, offering new pathways for the synthesis of novel chemical entities. For professionals in drug discovery and development, a deep, mechanistic understanding of these principles is essential for the efficient and innovative construction of the next generation of therapeutic agents.

References

- 1. SATHEE: Chemistry Aryl Halides [satheejee.iitk.ac.in]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. benchchem.com [benchchem.com]

- 7. byjus.com [byjus.com]

- 8. byjus.com [byjus.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. scispace.com [scispace.com]

- 22. Heck reaction - Wikipedia [en.wikipedia.org]

- 23. jk-sci.com [jk-sci.com]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 26. name-reaction.com [name-reaction.com]

- 27. jk-sci.com [jk-sci.com]

- 28. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 29. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 30. researchgate.net [researchgate.net]

A Technical Guide to the Ortho-Para Directing Effects of Alkyl and Halo Substituents in Electrophilic Aromatic Substitution

For Immediate Release

This whitepaper provides an in-depth technical analysis of the ortho-para directing effects of alkyl and halo substituents in electrophilic aromatic substitution (EAS) reactions. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the core electronic and steric principles governing these effects, presents quantitative data from key experiments, and provides detailed experimental protocols.

Introduction to Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental class of reactions in which an electrophile replaces a hydrogen atom on an aromatic ring. The reaction generally proceeds via a two-step mechanism:

-

Electrophilic Attack: The π-electron system of the aromatic ring attacks an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Substituents already present on the aromatic ring profoundly influence both the rate of reaction and the regioselectivity of the substitution. They are broadly classified as either activating or deactivating and as ortho-para or meta directors.

Alkyl Substituents: Activating Ortho-Para Directors

Alkyl groups, such as methyl (-CH3) or tert-butyl (-C(CH3)3), are classified as activating, ortho-para directing substituents. They increase the rate of EAS relative to benzene (B151609).[1]

Electronic Effects: Induction and Hyperconjugation

The directing effect of alkyl groups is explained by their electron-donating nature, which operates through two primary mechanisms:

-

Inductive Effect (+I): Alkyl groups are less electronegative than the sp2-hybridized carbons of the benzene ring. They donate electron density through the sigma bond, enriching the entire ring.[2]

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the π-system of the ring. This effect also donates electron density, primarily to the ortho and para positions.[3]

These electron-donating effects stabilize the positively charged arenium ion intermediate. The stabilization is most pronounced when the electrophile attacks the ortho or para positions. In these cases, one of the resonance structures places the positive charge on the carbon atom directly attached to the alkyl group (a tertiary carbocation), which is significantly more stable than the secondary carbocations formed during meta attack.[4][5][6]

Steric Effects

While electronic effects favor both ortho and para substitution, steric hindrance can influence the ratio of the products. As the size of the alkyl substituent or the incoming electrophile increases, attack at the sterically hindered ortho positions becomes less favorable, leading to a higher proportion of the para product.[7][8]

Quantitative Data

The product distribution in EAS of alkylbenzenes confirms the ortho-para directing nature. The exact ratios are dependent on reaction conditions, including the specific electrophile and temperature.

| Reaction | Substrate | % Ortho | % Meta | % Para | Source |

| Nitration | Toluene (B28343) | 57-63% | 5% | 34-38% | [8][9] |

| Bromination | Toluene | 32.9% | 0.3% | 66.8% | [10] |

| Chlorination | Toluene | 62% | <1% | 38% | [11] |

| Nitration | tert-Butylbenzene | 16% | 8% | 73% | [11] |

Halo Substituents: Deactivating Ortho-Para Directors

Halogens (F, Cl, Br, I) present a unique case: they are deactivating yet ortho-para directing.[7] This means that halobenzenes react more slowly than benzene, but the substitution that does occur happens primarily at the ortho and para positions.[7][12]

The Duality of Electronic Effects

This seemingly contradictory behavior is due to the interplay of two opposing electronic effects:

-

Inductive Effect (-I): Halogens are highly electronegative and strongly withdraw electron density from the aromatic ring through the sigma bond. This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles and thus deactivating the ring overall.[13][14]

-

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This donation of electron density increases the electron density specifically at the ortho and para positions.[13][14]

While the inductive effect is stronger than the resonance effect, causing net deactivation, the resonance effect is still crucial for determining the position of attack.[14] During ortho or para attack, a key resonance structure of the arenium ion involves the halogen donating a lone pair to form a halonium ion, which stabilizes the positive charge. This stabilizing contribution is absent in meta attack.[13][15]

Quantitative Data

Experimental data for the electrophilic substitution of halobenzenes illustrate their deactivating but ortho-para directing nature.

| Reaction | Substrate | % Ortho | % Meta | % Para | Relative Rate (Benzene=1) | Source |

| Nitration | Fluorobenzene | 13% | <1% | 87% | 0.11 | [12] |

| Nitration | Chlorobenzene (B131634) | 30% | 1% | 69% | 0.02 | [12] |

| Nitration | Bromobenzene | 38% | 1% | 61% | 0.06 | [12] |

| Bromination | Chlorobenzene | 11% | <1% | 87% | Slower than Benzene |

Comparative Analysis

The following flowchart summarizes the logical pathways that determine the directing effects of alkyl and halo substituents.

Experimental Protocols

Protocol 1: Nitration of Toluene

This protocol describes the mononitration of toluene to produce a mixture of ortho- and para-nitrotoluene.[1][9][16]

-

Materials:

-

Toluene (1.0 mL)

-

Concentrated Nitric Acid (1.0 mL)

-

Concentrated Sulfuric Acid (1.0 mL)

-

Diethyl ether

-

10% Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

5 mL conical vial with spin vane, separatory funnel, ice bath, stirrer.

-

-

Procedure:

-

Preparation of Nitrating Mixture: In a 5 mL conical vial placed in an ice-water bath, add 1.0 mL of concentrated nitric acid. While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid. Keep the mixture cool.

-

Reaction: Slowly add 1.0 mL of toluene dropwise to the cold, stirring nitrating mixture over a period of approximately 5 minutes. Control the addition rate to prevent excessive heat generation.

-

Equilibration: After the addition is complete, allow the reaction mixture to warm to room temperature while continuing to stir for an additional 5-10 minutes.

-

Workup: Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water. Rinse the reaction vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.

-